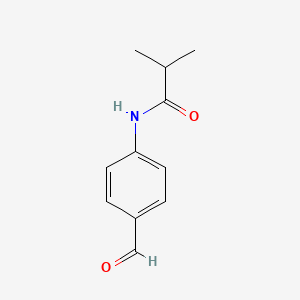

N-(4-formylphenyl)-2-methylpropanamide

Description

Contextual Significance of Aldehyde- and Amide-Bearing Aromatic Scaffolds

Aromatic compounds containing both aldehyde and amide functionalities are significant building blocks in organic synthesis. The amide bond is a cornerstone of peptides, proteins, and numerous pharmaceuticals, valued for its stability and role in molecular structure. researchgate.net Aldehydes are prized for their reactivity, serving as key precursors in the formation of a wide array of chemical structures through reactions like imine formation, oxidation, and carbon-carbon bond-forming reactions. researchgate.netnih.gov The presence of both groups on a single aromatic ring creates a molecule with dual reactivity, allowing for sequential and selective chemical modifications. This characteristic makes such scaffolds valuable in constructing complex molecules and in the development of new synthetic methodologies. researchgate.net

Overview of Structural Motifs and Functional Group Complementarity

The structure of N-(4-formylphenyl)-2-methylpropanamide is characterized by a central phenyl ring. Attached to this ring at opposite ends (the para position) are a formyl (aldehyde) group and a 2-methylpropanamide (isobutyramide) group.

Aldehyde Group (-CHO): The aldehyde is an electrophilic site, meaning it is reactive towards nucleophiles. This functional group can participate in a variety of chemical transformations, including condensation reactions to form Schiff bases (imines) with amines. nih.gov

Amide Group (-NHCOCH(CH₃)₂): The amide group is generally less reactive than the aldehyde. Its presence influences the electronic properties of the aromatic ring and can participate in hydrogen bonding, which can affect the molecule's physical properties and interactions with other molecules. The amide linkage is a critical feature in many biologically relevant molecules. researchgate.net

The electronic nature of these groups is complementary. The aldehyde group is electron-withdrawing, while the amide group can also influence the electron density of the aromatic ring. This interplay of functional groups allows for controlled, stepwise reactions, where one group can be reacted while the other remains intact or is protected, a key strategy in multi-step organic synthesis.

Research Trajectories and Potential in Synthetic Organic Chemistry

Research involving this compound and similar structures primarily focuses on their utility as versatile synthetic intermediates. The compound can be synthesized via nucleophilic acylation, for instance, by reacting 4-aminobenzaldehyde (B1209532) with 2-methylpropanoyl chloride. researchgate.net Careful control of reaction conditions, such as using a mild base and low temperatures, is often necessary due to the reactivity of the aldehyde group. researchgate.net

The dual functionality of the molecule opens several research avenues:

Building Block for Heterocycles: The aldehyde can be used as a starting point to construct various heterocyclic rings, which are core structures in many areas of chemical science. For example, formyl groups on aromatic rings are used to generate Schiff bases, pyrazolines, and various other ring systems. researchgate.net

Precursor for Complex Molecules: The molecule can serve as a scaffold upon which further complexity is built. The aldehyde can be transformed into other functional groups (e.g., an alcohol or a carboxylic acid), or it can be used as a handle to attach other molecular fragments through carbon-carbon bond-forming reactions.

Development of Novel Synthetic Methods: The unique reactivity of bifunctional molecules like this can be exploited to develop new chemical reactions and synthetic strategies. researchgate.net

Below is a table summarizing some key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₃NO₂ |

| CAS Number | 331867-01-7 |

| Purity | 95% |

| Storage Temperature | 4-8°C |

Data sourced from AOBChem aobchem.com

Interdisciplinary Relevance Beyond Prohibited Domains

While direct applications are still emerging, the structural motifs present in this compound are relevant in several scientific fields. The aldehyde-amide scaffold is a feature in molecules studied for various biological and material science applications. For instance, aromatic aldehydes are investigated for their interactions with amino groups in biological systems, such as in proteins. nih.gov The amide linkage is a fundamental component of many advanced materials and biologically active compounds. researchgate.netnih.gov

The potential for this compound and its derivatives to be used as intermediates in the synthesis of more complex molecules means it is of interest to researchers in fields that rely on custom-synthesized organic compounds. This includes materials science, where such molecules could be precursors to polymers or functional materials, and in the development of chemical probes and reagents for life science research. medchemexpress.com The synthesis of derivatives containing moieties like isoxazole, nitrofuran, and thiosemicarbazone from related formylphenyl structures has been explored for various research purposes. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(4-formylphenyl)-2-methylpropanamide |

InChI |

InChI=1S/C11H13NO2/c1-8(2)11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) |

InChI Key |

HUJVKWLREXWEJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N 4 Formylphenyl 2 Methylpropanamide

Classical and Contemporary Approaches to Amide Formation

The formation of the amide linkage is the cornerstone of the synthesis of N-(4-formylphenyl)-2-methylpropanamide. This can be achieved through several established and modern chemical reactions.

Nucleophilic Acylation Strategies (e.g., from 4-aminobenzaldehyde (B1209532) and 2-methylpropanoyl chloride)

One of the most direct and classical methods for synthesizing this compound is through a nucleophilic acyl substitution reaction. openstax.orgmasterorganicchemistry.com This strategy involves the reaction of an amine nucleophile, 4-aminobenzaldehyde, with a reactive carboxylic acid derivative, such as 2-methylpropanoyl chloride (isobutyryl chloride). researchgate.net

The reaction, often referred to as a Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amino group of 4-aminobenzaldehyde on the electrophilic carbonyl carbon of 2-methylpropanoyl chloride. fishersci.co.uk This process is typically carried out in the presence of a mild base, such as sodium carbonate or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. researchgate.net The choice of solvent is critical, with anhydrous and inert solvents like tetrahydrofuran (B95107) (THF) being preferred to prevent unwanted side reactions. researchgate.net To control the exothermic nature of the reaction and minimize potential side reactions involving the aldehyde, the reaction is often performed at reduced temperatures, for instance, between -40 °C and 0 °C. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Table 1: Typical Reaction Conditions for Nucleophilic Acylation

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 4-aminobenzaldehyde, 2-methylpropanoyl chloride | Amine and acylating agent |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Provides an inert reaction medium |

| Base | Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) | Scavenges HCl byproduct |

| Temperature | -40 °C to Room Temperature | Controls reaction rate and selectivity |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture |

Coupling Reactions Involving Carboxylic Acids and Amines

Modern amide synthesis often favors direct coupling methods that link a carboxylic acid (2-methylpropanoic acid) and an amine (4-aminobenzaldehyde) using a coupling agent. This approach avoids the need to prepare the often moisture-sensitive and highly reactive acyl chloride. A wide array of coupling reagents has been developed, with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being among the most common. fishersci.co.uk

These reagents activate the carboxylic acid by converting its hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by the amine to form the amide bond. To increase efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov Other classes of highly effective coupling agents include uronium salts like HATU and HBTU. fishersci.co.uk These reactions are known for their high yields and mild conditions, making them suitable for substrates with sensitive functional groups. nih.gov

Table 2: Comparison of Common Amide Coupling Reagents

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Widely used, cost-effective. DCC produces a urea (B33335) byproduct that can be difficult to remove. |

| Uronium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, low racemization. More expensive. |

| Phosphonium Salts | BOP, PyBOP | Effective for hindered substrates. |

Palladium-Catalyzed C-H Arylation for Structural Analogs

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-nitrogen bonds and can be applied to the synthesis of structural analogs of this compound. While not a direct route to the target molecule itself from the specified precursors, C-H arylation methodologies allow for the coupling of aryl halides or triflates with amides. nih.gov For instance, a suitably protected 2-methylpropanamide could potentially be coupled with a halo-benzaldehyde derivative.

This advanced strategy is particularly valuable for creating libraries of related compounds for research and development, such as in drug discovery. researchgate.net The reactions typically employ a palladium catalyst in conjunction with a specialized ligand (e.g., phosphine-based ligands) and a base. organic-chemistry.org These methods offer alternative disconnection approaches and can provide access to a diverse range of N-aryl amide structures that may be difficult to obtain through classical methods. rsc.org

Selective Formyl Group Introduction and Modification

The presence of the aldehyde (formyl) group requires special consideration due to its reactivity towards nucleophiles and its sensitivity to oxidizing and reducing conditions.

Precursor Chemistry for 4-Formylphenyl Moieties (e.g., from 4-bromobenzaldehyde)

The 4-aminobenzaldehyde starting material can be synthesized from more readily available precursors. A common starting material is 4-bromobenzaldehyde (B125591). wikipedia.orgguidechem.com The bromine atom on the aromatic ring can be replaced with a nitrogen-containing group through various cross-coupling reactions.

One prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples an aryl halide with an amine. Using an ammonia (B1221849) equivalent, 4-bromobenzaldehyde can be converted to 4-aminobenzaldehyde. Other synthetic routes include multi-step sequences such as the oxidation of 4-bromotoluene (B49008) to 4-bromobenzaldehyde, followed by a nucleophilic aromatic substitution or coupling reaction to introduce the amine functionality. wikipedia.org These precursor syntheses expand the accessibility of the required building blocks for the final amide formation step.

Table 3: Synthetic Routes to 4-Formylphenyl Amine Precursors

| Starting Material | Key Transformation | Reagents/Catalysts | Product |

|---|---|---|---|

| 4-Bromobenzaldehyde | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, ammonia source | 4-Aminobenzaldehyde |

| 4-Bromotoluene | Oxidation followed by Amination | 1. Oxidizing agent 2. Pd catalyst, amine | 4-Aminobenzaldehyde |

Aldehyde Group Preservation and Functionalization Strategies

To prevent the aldehyde group from participating in undesired reactions during amide synthesis, a common strategy is to temporarily "mask" it with a protecting group. pressbooks.pubjove.com The most frequently used protecting groups for aldehydes are acetals, which are formed by reacting the aldehyde with an alcohol or a diol (like ethylene (B1197577) glycol) under acidic conditions. jove.com

The resulting acetal (B89532) is stable under the basic or nucleophilic conditions often employed in amide formation. pressbooks.pub For example, if a strong reducing agent were needed in another part of the molecule, protecting the aldehyde as an acetal would prevent its reduction to an alcohol. libretexts.org Once the amide bond has been successfully formed, the protecting group can be easily removed through mild acid hydrolysis, regenerating the formyl group to yield the final product, this compound. jove.comresearchgate.net This protection-deprotection sequence is a fundamental tactic in multi-step organic synthesis involving polyfunctional molecules. libretexts.org

Table 4: Common Protecting Groups for Aldehydes

| Protecting Group | Formation Reagents | Stability | Deprotection Conditions |

|---|---|---|---|

| Dimethyl Acetal | Methanol, Acid Catalyst | Basic, Nucleophilic, Oxidizing/Reducing agents | Mild Aqueous Acid |

| 1,3-Dioxolane (Cyclic Acetal) | Ethylene Glycol, Acid Catalyst | Basic, Nucleophilic, Oxidizing/Reducing agents | Mild Aqueous Acid |

| 1,3-Dithiane (Thioacetal) | 1,3-Propanedithiol, Lewis Acid | Acidic, Basic, Nucleophilic, Oxidizing/Reducing agents | HgCl₂, H₂O/CH₃CN jove.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Reduced-Solvent Reaction Systems

Traditional amide synthesis often relies on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Adopting solvent-free or reduced-solvent conditions is a key aspect of greening the synthesis of this compound.

Research into analogous acylation reactions has demonstrated the feasibility of solvent-free approaches. For instance, the acylation of amines, alcohols, and thiols has been successfully performed under solvent-free conditions, often facilitated by catalysts or microwave irradiation. jmchemsci.comnih.govresearchgate.net One explored method involves the direct reaction of an amine with a carboxylic acid or its derivative in the absence of a solvent. ijtsrd.comslideshare.net For the synthesis of this compound, this would involve reacting 4-aminobenzaldehyde with 2-methylpropanoic acid or its anhydride/chloride without a solvent medium. Such solvent-free reactions can lead to higher reaction rates, easier product separation, and a significant reduction in solvent-related waste.

In cases where a solvent is necessary for mass or heat transfer, the focus shifts to using greener alternatives. Water is an ideal green solvent, and photoinduced acetylation of anilines has been reported in aqueous and catalyst-free conditions. nih.gov Other environmentally friendly solvents like cyclopentyl methyl ether (CPME) have been used in enzymatic amide synthesis. nih.gov N-formyl morpholine (B109124) is another green solvent that has been synthesized and utilized in organic reactions. ajgreenchem.com The selection of a suitable green solvent would depend on the specific reactants and reaction conditions for producing this compound.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Acylation of Amines (Illustrative)

| Parameter | Conventional Solvent-Based Method | Solvent-Free Method |

|---|---|---|

| Solvent Usage | High (e.g., Dichloromethane, Toluene) | None or Minimal |

| Reaction Time | Often several hours | Can be significantly shorter |

| Work-up Procedure | Often involves liquid-liquid extraction and solvent removal | Simpler, may involve direct crystallization or filtration |

| Waste Generation | High, primarily from solvent waste | Low, minimal solvent waste |

| Energy Consumption | Higher due to heating/cooling of large solvent volumes and solvent recovery | Lower, direct heating of reactants |

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com The goal is to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste at the molecular level. scranton.eduprimescholars.comnih.gov

The synthesis of this compound from 4-aminobenzaldehyde and 2-methylpropanoyl chloride generates hydrochloric acid as a byproduct.

Reaction: C7H7NO + C4H7ClO → C11H13NO2 + HCl

To calculate the theoretical atom economy, we use the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C11H13NO2) = 191.22 g/mol

Molecular Weight of 4-aminobenzaldehyde (C7H7NO) = 121.14 g/mol

Molecular Weight of 2-methylpropanoyl chloride (C4H7ClO) = 106.55 g/mol

% Atom Economy = (191.22 / (121.14 + 106.55)) x 100 = (191.22 / 227.69) x 100 ≈ 83.98%

This calculation shows that, even with 100% yield, approximately 16% of the reactant mass is converted into a byproduct (HCl). To improve atom economy, alternative synthetic routes could be explored, such as the direct condensation of 4-aminobenzaldehyde with 2-methylpropanoic acid, where the only byproduct is water. numberanalytics.com

Reaction (Alternative): C7H7NO + C4H8O2 → C11H13NO2 + H2O

Molecular Weight of 2-methylpropanoic acid (C4H8O2) = 88.11 g/mol

% Atom Economy = (191.22 / (121.14 + 88.11)) x 100 = (191.22 / 209.25) x 100 ≈ 91.38%

This alternative route significantly improves the atom economy. Waste minimization also involves considering the entire process, including the synthesis of starting materials and the use of catalysts and solvents. researchgate.net

Catalytic Green Syntheses

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, often with high atom economy. researchgate.net For the synthesis of this compound, various catalytic systems can be envisioned based on analogous reactions.

Lewis Acid Catalysis: Inexpensive and environmentally benign Lewis acids like magnesium sulfate (B86663) have been shown to effectively catalyze the acetylation of anilines with glacial acetic acid. ijtsrd.comslideshare.net This approach avoids the use of more hazardous reagents like acetic anhydride.

Enzymatic Catalysis: Enzymes offer high selectivity and operate under mild conditions, often in aqueous or green solvents. numberanalytics.com Lipases, for example, have been successfully used for amide bond formation. nih.gov A potential green route for this compound could involve the use of a lipase (B570770) to catalyze the reaction between 4-aminobenzaldehyde and an ester of 2-methylpropanoic acid.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and mesoporous materials, can be employed in acylation reactions. researchgate.netacs.org These catalysts are easily separable from the reaction mixture, allowing for their reuse and minimizing waste.

Table 2: Potential Catalytic Systems for the Green Synthesis of this compound

| Catalyst Type | Example | Potential Advantages | Considerations |

|---|---|---|---|

| Benign Lewis Acid | Magnesium Sulfate | Low cost, low toxicity, simple to use. ijtsrd.com | May require elevated temperatures. |

| Enzyme | Lipase (e.g., Candida antarctica Lipase B) | High selectivity, mild reaction conditions, biodegradable. nih.gov | Enzyme stability and cost can be a factor. |

| Heterogeneous Acid | Zeolite H-beta | Reusable, easy to separate, can be used in flow chemistry. jmchemsci.com | Potential for diffusion limitations. |

| Metal-based | Ruthenium complexes | Can enable direct coupling of alcohols and amines. organic-chemistry.org | Cost and potential for metal contamination. |

Energy Efficient Methodologies (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is a key goal of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced side product formation compared to conventional heating methods. chemsociety.org.ngnih.govrsc.orgindianchemicalsociety.com

The application of microwave irradiation to the synthesis of this compound could offer significant advantages. Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can be particularly beneficial for solvent-free reactions, as it can facilitate the reaction between solid or high-boiling reactants.

Studies on the microwave-assisted acylation of anilines have demonstrated the effectiveness of this technique. ymerdigital.comijarsct.co.in For example, the direct reaction of aniline (B41778) with glacial acetic acid can be achieved in minutes under microwave irradiation, without the need for a catalyst. ijarsct.co.in This approach could be directly applicable to the synthesis of the target compound.

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Amide Formation (Illustrative)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes ijarsct.co.in |

| Energy Efficiency | Lower (bulk heating of the reaction vessel) | Higher (direct heating of reactants) |

| Yield | Variable | Often higher indianchemicalsociety.com |

| Side Products | Can be significant with prolonged heating | Often reduced due to shorter reaction times |

Scale-Up Considerations and Process Intensification Studies

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key strategy in the scale-up of fine chemical production.

For the synthesis of this compound, key scale-up considerations include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and the heat of reaction is essential for designing a safe and controllable process. Acylation reactions are often exothermic, and efficient heat removal is critical to prevent runaway reactions, especially at a large scale.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving consistent product quality and yield. In a larger reactor, mass transfer limitations can become significant, potentially affecting the reaction rate.

Continuous Manufacturing: Shifting from batch to continuous manufacturing (flow chemistry) can offer significant advantages in terms of safety, consistency, and footprint. pharmtech.com A continuous process for the synthesis of this compound could involve pumping the reactants through a heated reactor containing a heterogeneous catalyst. This approach allows for better control over reaction parameters and can lead to higher throughput.

Process intensification studies for this synthesis could focus on:

Microreactors: Using microreactors can enhance heat and mass transfer, leading to better reaction control and higher yields.

Reactive Distillation: If applicable, combining the reaction and separation steps in a single unit operation can improve efficiency.

Alternative Energy Sources: As discussed, microwave technology can be a form of process intensification. Ultrasound is another energy source that can enhance reaction rates.

By integrating green chemistry principles and process intensification strategies, the synthesis of this compound can be optimized to create a more sustainable and economically viable manufacturing process.

Chemical Reactivity and Mechanistic Pathways of N 4 Formylphenyl 2 Methylpropanamide

Reactions at the Formyl Group

The aldehyde functionality is a versatile handle for numerous organic transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions (e.g., Grignard additions)

The formyl group's electrophilic carbon is susceptible to attack by nucleophiles, such as Grignard reagents (R-MgX). This reaction typically proceeds through a nucleophilic addition mechanism, where the organometallic reagent adds to the carbonyl group, forming a secondary alcohol upon acidic workup. For N-(4-formylphenyl)-2-methylpropanamide, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield N-(4-(1-hydroxyethyl)phenyl)-2-methylpropanamide. The general mechanism involves the attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated.

While specific studies on Grignard additions to this compound are not extensively detailed in the provided search results, the reactivity is well-established for aromatic aldehydes. The presence of the amide group is unlikely to interfere with the Grignard reaction at the formyl group under standard anhydrous conditions.

Table 1: Predicted Products of Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | Predicted Product |

| Methylmagnesium bromide | N-(4-(1-hydroxyethyl)phenyl)-2-methylpropanamide |

| Ethylmagnesium bromide | N-(4-(1-hydroxypropyl)phenyl)-2-methylpropanamide |

| Phenylmagnesium bromide | N-(4-(hydroxy(phenyl)methyl)phenyl)-2-methylpropanamide |

Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

Condensation reactions provide a powerful tool for carbon-carbon bond formation at the formyl group.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. nih.govniscpr.res.inbhu.ac.inarkat-usa.org For this compound, reaction with a compound like malononitrile (B47326) in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297) would yield N-(4-(2,2-dicyanovinyl)phenyl)-2-methylpropanamide. arkat-usa.org The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the formyl carbon. Subsequent dehydration leads to the final α,β-unsaturated product. researchgate.net

Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes into alkenes. nih.govniscpr.res.innih.govpsu.edu It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as (triphenylphosphoranylidene)acetonitrile. This would transform the formyl group of this compound into a cyano-substituted alkene, yielding (E/Z)-N-(4-(2-cyanovinyl)phenyl)-2-methylpropanamide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. nih.govpsu.edu The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. nih.gov

Aldol (B89426) Condensation: The Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. researchgate.netwikipedia.orglibretexts.orgmasterorganicchemistry.com this compound can act as the electrophilic partner in a crossed aldol condensation. For instance, reaction with a ketone like acetone (B3395972) in the presence of a base would initially form a β-hydroxy ketone, which upon heating would dehydrate to yield N-(4-(3-oxobut-1-en-1-yl)phenyl)-2-methylpropanamide. masterorganicchemistry.com

Oxidation and Reduction Pathways

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in alkaline conditions, can oxidize the formyl group of this compound to a carboxyl group, yielding N-(4-carboxyphenyl)-2-methylpropanamide. The reaction mechanism involves the attack of the permanganate ion on the aldehyde, followed by a series of electron transfers.

Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction would convert this compound into N-(4-(hydroxymethyl)phenyl)-2-methylpropanamide. Sodium borohydride is a chemoselective reagent that typically does not reduce the amide functionality under standard conditions. researchgate.net

Table 2: Products of Oxidation and Reduction of this compound

| Reaction | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) | N-(4-carboxyphenyl)-2-methylpropanamide |

| Reduction | Sodium borohydride (NaBH₄) | N-(4-(hydroxymethyl)phenyl)-2-methylpropanamide |

Reactions in the Context of Derivatization (e.g., Hydrazone Formation)

The formyl group is a key site for derivatization, often to synthesize compounds with specific biological activities or for analytical purposes. A common derivatization is the formation of hydrazones. researchgate.netekb.egnih.govmdpi.commdpi.com This reaction involves the condensation of this compound with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, typically under acidic catalysis. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-N bond characteristic of a hydrazone. mdpi.com For example, reaction with hydrazine hydrate would yield N-(4-((hydrazonomethyl)phenyl))-2-methylpropanamide.

Reactions at the Amide Linkage

The amide bond is generally stable but can undergo hydrolysis under certain conditions.

Amide Hydrolysis and Formation of Related Compounds

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base. nih.govpsu.edu

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide linkage of this compound can be hydrolyzed. The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release 4-aminobenzaldehyde (B1209532) and 2-methylpropanoic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions and elevated temperatures, the amide can also be hydrolyzed. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amide anion, which is subsequently protonated to yield 4-aminobenzaldehyde and the carboxylate salt of 2-methylpropanoic acid.

The kinetics of amide hydrolysis can be influenced by factors such as pH, temperature, and the structure of the amide itself. nih.govpsu.edunih.govrsc.orgrsc.org

Table 3: Products of Amide Hydrolysis of this compound

N-Alkylation and Acylation Studies

The nitrogen atom of the amide group in this compound is generally considered to be weakly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under appropriate conditions, it can undergo N-alkylation and N-acylation.

N-Alkylation: The N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. This anion can then react with an alkyl halide in a nucleophilic substitution reaction. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction would likely proceed as shown in the following theoretical scheme:

Table 1: Theoretical N-Alkylation Reaction of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

It is important to note that the presence of the electron-withdrawing formyl group on the phenyl ring would likely decrease the nucleophilicity of the amide nitrogen, potentially requiring harsher reaction conditions compared to unsubstituted N-phenylamides.

N-Acylation: N-acylation of the amide would introduce a second acyl group onto the nitrogen, forming an imide. This transformation is typically challenging due to the reduced nucleophilicity of the amide nitrogen. The reaction would likely require a highly reactive acylating agent, such as an acid chloride or anhydride, and the presence of a catalyst or a strong base.

Rearrangement Reactions Involving the Amide Moiety

Several classic rearrangement reactions are known for amides, including the Hofmann and Beckmann rearrangements.

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate, using bromine and a strong base. As this compound is a secondary amide, it would not undergo a traditional Hofmann rearrangement.

The Beckmann rearrangement involves the conversion of an oxime to an amide. While not a rearrangement of the amide itself, the formyl group of this compound could theoretically be converted to an oxime. Subsequent treatment of this oxime with acid could potentially lead to a rearrangement, though the specific products of such a reaction with this substrate are not documented. The general mechanism of the Beckmann rearrangement involves the migration of a group anti to the hydroxyl group of the oxime. wiley-vch.debdu.ac.innumberanalytics.comorganic-chemistry.org

Aromatic Ring Transformations

Electrophilic Aromatic Substitution (EAS) Reactions of Derivatives

The aromatic ring of this compound is substituted with two groups: the N-(2-methylpropanoyl)amino group and the formyl group. In electrophilic aromatic substitution reactions, the directing effects of these substituents would determine the position of incoming electrophiles.

The N-acylamino group is generally an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. However, the formyl group is a meta-directing and deactivating group due to its electron-withdrawing nature.

Table 2: Predicted Regioselectivity of EAS Reactions on this compound

| Reaction | Electrophile | Expected Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | N-(4-formyl-2-nitrophenyl)-2-methylpropanamide |

| Halogenation | Br⁺ / Cl⁺ | N-(2-bromo/chloro-4-formylphenyl)-2-methylpropanamide |

Cross-Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of this compound could serve as substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: A bromo or iodo derivative of this compound could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. nih.govresearchgate.netmit.eduresearchgate.net

Heck-Mizoroki Reaction: A halogenated derivative could also react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comlibretexts.org

Buchwald-Hartwig Amination: This reaction would enable the coupling of a halogenated derivative with an amine to form a new C-N bond, leading to a more complex diamine derivative. wikipedia.orgyoutube.comlibretexts.orgatlanchimpharma.comorganic-chemistry.org

The specific conditions for these reactions (catalyst, ligand, base, solvent, and temperature) would need to be empirically determined for this specific substrate.

Investigations into Reaction Mechanisms and Kinetics

Transition State Analysis and Reaction Coordinate Studies

Detailed mechanistic studies, including transition state analysis and reaction coordinate studies, for reactions involving this compound are not available in the literature. Such studies, typically performed using computational chemistry methods like Density Functional Theory (DFT), would provide valuable insights into the energy barriers and geometries of transition states for the reactions discussed above. For simpler amides, computational studies have been used to investigate the mechanisms of hydrolysis and other transformations. nih.gov These studies help in understanding substituent effects on reaction rates and mechanisms. Without experimental data for this compound, any discussion on its specific reaction mechanisms and kinetics remains speculative and based on general principles of physical organic chemistry.

Kinetic Isotope Effect Studies

The primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For instance, replacing a hydrogen atom (H) with its heavier isotope, deuterium (B1214612) (D), can lead to a significant decrease in the reaction rate. This is because the bond to deuterium has a lower zero-point vibrational energy, requiring more energy to be broken. The magnitude of the primary KIE (kH/kD) is typically greater than 1 and can be as high as 7-8 at room temperature for C-H bond cleavage, although larger values have been observed and are often indicative of quantum tunneling. chemrxiv.orgchemrxiv.org

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational environment of the isotope between the reactant and the transition state.

A hypothetical KIE study on this compound could investigate the mechanism of a reaction involving the formyl group, such as a reduction or oxidation. For example, in a Cannizzaro-type reaction or a reduction using a hydride source, the C-H bond of the aldehyde is broken.

To probe the mechanism of such a reaction, one could synthesize an isotopically labeled version of the starting material, N-(4-deuteroformylphenyl)-2-methylpropanamide. The rates of reaction for both the deuterated and non-deuterated compounds would then be measured under identical conditions.

Hypothetical Research Findings:

Consider a hypothetical reduction of the formyl group of this compound. The reaction rate constants (k) for the normal (H) and deuterated (D) substrates would be determined.

| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | 2.5 x 10⁻⁴ | 6.8 |

| N-(4-deuteroformylphenyl)-2-methylpropanamide | 3.7 x 10⁻⁵ |

The observation of a significant primary kinetic isotope effect (kH/kD = 6.8) in this hypothetical study would strongly suggest that the cleavage of the aldehydic C-H (or C-D) bond is the rate-determining step of the reaction. Such a result would be consistent with a mechanism where hydride transfer from the aldehyde is the slow step.

Conversely, if the KIE were close to unity (kH/kD ≈ 1), it would indicate that the C-H bond cleavage is not involved in the rate-determining step. This might point to a mechanism where a preceding or subsequent step, such as the initial nucleophilic attack on the carbonyl carbon or a subsequent protonation step, is rate-limiting.

Further studies could involve secondary KIEs by placing isotopes at other positions in the molecule to probe more subtle aspects of the transition state structure. While no specific studies on this compound have been reported, the principles of KIE provide a clear framework for how such investigations could yield valuable mechanistic insights.

Derivatization and Structural Modification of N 4 Formylphenyl 2 Methylpropanamide

Synthesis of Novel Analogs with Modified Alkyl Chains

The structural framework of N-(4-formylphenyl)-2-methylpropanamide allows for straightforward modification of the alkyl chain attached to the amide carbonyl. This is achieved by employing different acyl chlorides in the initial synthesis, reacting them with 4-aminobenzaldehyde (B1209532). This approach, a variation of the Schotten-Baumann reaction, enables the synthesis of a diverse library of analogs where the isobutyryl group is replaced by other alkyl or aryl amides. fishersci.it

The length and branching of the alkyl chain can influence properties such as solubility, steric hindrance, and intermolecular interactions. For instance, increasing the alkyl chain length generally enhances lipophilicity. This synthetic flexibility allows for the fine-tuning of the molecule's characteristics for specific applications. The reaction is typically carried out in an aprotic solvent with a tertiary amine base to neutralize the HCl byproduct. hud.ac.ukrsc.org

| Starting Acyl Chloride | Resulting Analog | Alkyl Chain Modification |

|---|---|---|

| Propanoyl chloride | N-(4-formylphenyl)propanamide | n-propyl |

| Butanoyl chloride | N-(4-formylphenyl)butanamide | n-butyl |

| Pentanoyl chloride | N-(4-formylphenyl)pentanamide | n-pentyl |

| Cyclohexanecarbonyl chloride | N-(4-formylphenyl)cyclohexanecarboxamide | Cyclohexyl |

| Benzoyl chloride | N-(4-formylphenyl)benzamide | Phenyl |

Exploration of Substituent Effects on Reactivity and Structure

The chemical behavior of this compound is governed by the electronic properties of its two main functional groups: the formyl group and the amide group, linked through a phenyl ring. The formyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution, while the amide group is an activating, ortho-, para-directing group. Their opposing effects influence the reactivity of the aromatic ring.

Substituents on the phenyl ring can significantly alter the electronic environment and, consequently, the reactivity of the entire molecule.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, would increase the electron density on the phenyl ring. This would enhance the nucleophilicity of the formyl oxygen and could increase the rate of electrophilic attack on the ring.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), would decrease the electron density. This makes the formyl carbon more electrophilic and thus more susceptible to nucleophilic attack, while deactivating the ring towards electrophilic substitution.

| Substituent (Position relative to amide) | Electronic Effect | Predicted Impact on Formyl Group Reactivity | Predicted Impact on Amide Bond |

|---|---|---|---|

| -OCH₃ (ortho) | Electron-donating (resonance) | Decreased (less electrophilic carbon) | Strengthened resonance |

| -Cl (ortho) | Electron-withdrawing (induction) | Increased (more electrophilic carbon) | Weakened resonance |

| -NO₂ (ortho) | Strongly electron-withdrawing | Significantly increased | Significantly weakened resonance |

| -CH₃ (ortho) | Electron-donating (hyperconjugation) | Slightly decreased | Strengthened resonance |

Design and Synthesis of Heterocyclic Compounds Incorporating its Framework

The formyl group of this compound is a versatile handle for the construction of various heterocyclic systems. Through condensation and subsequent cyclization reactions, the core framework can be incorporated into a wide array of five- and six-membered heterocycles. rsc.orgamazonaws.com This strategy is widely used in medicinal chemistry and materials science to generate novel molecular architectures.

Common transformations involve the reaction of the aldehyde with binucleophilic reagents. For example:

Reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones, which can be cyclized to form pyrazoles or pyrazolines .

Condensation with hydroxylamine produces an oxime, a precursor for isoxazole synthesis.

Reaction with thiosemicarbazide gives a thiosemicarbazone, which can be cyclized into thiadiazole derivatives.

Multicomponent reactions, such as the Biginelli or Hantzsch reactions, can utilize the aldehyde to construct dihydropyrimidinones or dihydropyridines , respectively.

These intramolecular cyclization reactions often proceed with high efficiency and allow for the introduction of diverse functional groups and structural motifs. nih.govnih.govrsc.org

| Reactant | Intermediate | Resulting Heterocycle |

|---|---|---|

| Hydrazine (H₂NNH₂) | Hydrazone | Pyrazole |

| Hydroxylamine (H₂NOH) | Oxime | Isoxazole |

| Thiosemicarbazide (H₂NNHCSNH₂) | Thiosemicarbazone | Thiadiazole |

| Ethyl acetoacetate, Urea (B33335), Catalyst | (Multicomponent) | Dihydropyrimidinone |

| Ethyl acetoacetate, Ammonia (B1221849) | (Multicomponent) | Dihydropyridine |

Development of Polymeric Precursors and Functionalized Oligomers

The bifunctional nature of this compound makes it a suitable candidate as a monomer or precursor for the synthesis of functional polymers and oligomers. The formyl group can participate in various polymerization reactions.

One potential route is through polycondensation with other monomers. For example, reaction with diamines can lead to the formation of poly(azomethine)s (also known as polyimines or Schiff base polymers). These polymers often exhibit interesting optical and electronic properties. Subsequent reduction of the imine linkages can yield more flexible polyamines .

Another approach involves the conversion of the formyl group into a different polymerizable functional group. For instance, reduction to a hydroxymethyl group (-CH₂OH) would allow for its use in the synthesis of polyesters or polyurethanes. Alternatively, oxidation to a carboxylic acid group (-COOH) would enable the formation of polyamides or polyesters. The amide portion of the molecule can provide sites for hydrogen bonding, influencing the polymer's secondary structure and material properties. Such formyl group-containing monomers have been used to create reactive polymers that can be further functionalized post-polymerization. researchgate.netamanote.comnih.gov

Stereoselective Synthesis of Chiral Derivatives

While this compound is an achiral molecule, it can be used as a starting material for the synthesis of chiral derivatives through stereoselective reactions. masterorganicchemistry.compharmaguideline.com The primary target for introducing chirality is the prochiral formyl group.

Asymmetric synthesis methodologies can be applied to achieve high enantiomeric or diastereomeric excess:

Asymmetric Reduction: The carbonyl group can be reduced to a chiral secondary alcohol using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., Corey-Bakshi-Shibata catalyst).

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard reagents, organozincs) to the aldehyde can be rendered stereoselective by using chiral ligands or additives. researchgate.net This creates a new stereocenter at the benzylic position.

Asymmetric Aldol (B89426) or Related Reactions: The formyl group can act as an electrophile in reactions with enolates or their equivalents, with stereocontrol exerted by chiral auxiliaries or catalysts to produce chiral β-hydroxy carbonyl compounds.

These stereoselective transformations are crucial for producing enantiomerically pure compounds, which is of paramount importance in pharmaceutical and biological studies. researchgate.net

| Reaction Type | Reagent/Catalyst System | Chiral Product |

|---|---|---|

| Asymmetric Reduction | Catecholborane + (S)-CBS catalyst | (S)-N-(4-(hydroxymethyl)phenyl)-2-methylpropanamide |

| Asymmetric Grignard Addition | CH₃MgBr + Chiral ligand (e.g., SPARTOs) | (R)- or (S)-N-(4-(1-hydroxyethyl)phenyl)-2-methylpropanamide |

| Asymmetric Allylation | Allyltributyltin + Chiral Lewis acid | (R)- or (S)-N-(4-(1-hydroxybut-3-en-1-yl)phenyl)-2-methylpropanamide |

| Asymmetric Cyanosilylation | TMSCN + Chiral catalyst (e.g., Ti-based) | (R)- or (S)-N-(4-(cyano(trimethylsilyloxy)methyl)phenyl)-2-methylpropanamide |

Advanced Spectroscopic and Structural Analysis of N 4 Formylphenyl 2 Methylpropanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete picture of the atomic connectivity can be assembled.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. For N-(4-formylphenyl)-2-methylpropanamide, the ¹H NMR spectrum is expected to show distinct signals for the formyl proton, the aromatic protons, the amide proton, and the protons of the isopropyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbons (amide and aldehyde), the aromatic carbons, and the aliphatic carbons of the isopropyl moiety.

While experimental spectra for this specific compound are not widely available in public databases, a predicted dataset can be generated based on established chemical shift principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Formyl-H | ~9.9 | s | - |

| Formyl-C | - | - | ~191 |

| Aromatic-H (ortho to CHO) | ~7.9 | d | - |

| Aromatic-H (ortho to NH) | ~7.7 | d | - |

| Aromatic-C (C-CHO) | - | - | ~136 |

| Aromatic-C (C-NH) | - | - | ~144 |

| Aromatic-C (ortho to CHO) | - | - | ~130 |

| Aromatic-C (ortho to NH) | - | - | ~120 |

| Amide-H | ~8.0-9.0 | s (broad) | - |

| Amide-C=O | - | - | ~176 |

| Isopropyl-CH | ~2.6 | sept | ~36 |

| Isopropyl-CH₃ | ~1.2 | d | ~19 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these resonances and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Key correlations would be observed between the two sets of aromatic protons and, crucially, between the methine (CH) and methyl (CH₃) protons of the isopropyl group. datacc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. medchemexpress.com This would definitively link the proton signals of the aromatic ring and the isopropyl group to their corresponding carbon atoms. wikipedia.org

Conformational Analysis via NMR

The amide bond in this compound is known to have a significant double bond character due to resonance, which restricts rotation around the C-N bond. chemguide.co.uk This can lead to the existence of different stable conformations (rotamers), often designated as cis and trans (or Z and E), which may interconvert slowly on the NMR timescale. mdpi.com

This phenomenon can result in the doubling of NMR signals for nuclei near the amide bond. aobchem.com The relative populations of these conformers can be influenced by steric interactions and solvent effects. For this compound, the bulky isopropyl group and the phenyl ring would likely create a significant energy barrier to rotation. Variable-temperature NMR studies could be employed to study the dynamics of this rotation. At higher temperatures, the rate of interconversion would increase, leading to the coalescence of the doubled peaks into single, averaged signals. chemguide.co.uk Nuclear Overhauser Effect (NOE) experiments could also provide through-space distance information to help determine the predominant conformation in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₁₁H₁₃NO₂), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. wisc.edu

Theoretical Exact Mass of this compound

| Ion Type | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.1019 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₂⁺ | 214.0838 |

| [M]⁺˙ | C₁₁H₁₃NO₂⁺˙ | 191.0946 |

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information, allowing for the characterization of fragmentation pathways. nih.gov This technique is particularly useful for identifying compounds within complex mixtures, as the fragmentation pattern serves as a structural fingerprint. chemspider.com

For this compound, several key fragmentation pathways can be predicted based on the functional groups present. The amide bond is a common site for cleavage.

Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the isopropyl radical, forming an acylium ion.

Cleavage of the amide C-N bond is also a characteristic fragmentation pathway for amides. This can occur through different mechanisms, including McLafferty rearrangement if a transferable gamma-hydrogen is available, though less likely in this specific structure.

Loss of carbon monoxide (CO) from the formyl group is another expected fragmentation.

Predicted Key Fragments in the MS/MS Spectrum of this compound ([M+H]⁺)

| Proposed Fragment Ion (m/z) | Formula | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 148.0706 | C₈H₈NO⁺ | C₃H₆ (Propene) | McLafferty-type rearrangement from isobutyryl group |

| 121.0500 | C₇H₇NO⁺ | (CH₃)₂CHCO (Isobutyryl radical) | Cleavage of amide C-C bond |

| 120.0449 | C₇H₆NO⁺ | C₃H₇ (Isopropyl radical) | Alpha-cleavage at the amide carbonyl |

| 92.0473 | C₆H₆N⁺ | CO from m/z 120 | Loss of carbon monoxide from aminobenzoyl cation |

| 71.0497 | C₄H₇O⁺ | C₇H₇N (4-aminobenzonitrile) | Cleavage of amide C-N bond, charge on acyl group |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a sample. chemspider.com The spectra are often complex but contain characteristic bands that act as fingerprints for specific molecular moieties.

For this compound, the key functional groups—amide, aldehyde, and substituted benzene (B151609) ring—will give rise to distinct vibrational bands. Data from similar compounds, such as N-phenylpropanamide, can be used to predict the spectral features. chembk.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Amide) | 3300 - 3250 | Medium | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2970 - 2870 | Medium-Strong | Strong |

| Aldehyde C-H Stretch | 2850 - 2820, 2750 - 2720 | Weak | Medium |

| Aldehyde C=O Stretch | ~1700 | Strong | Strong |

| Amide I (C=O Stretch) | ~1670 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Amide II (N-H Bend + C-N Stretch) | 1550 - 1510 | Strong | Weak |

| Amide III (C-N Stretch + N-H Bend) | 1300 - 1200 | Medium | Medium |

| Aromatic C-H Bend (out-of-plane) | ~850 | Strong | Weak |

The FT-IR spectrum would be dominated by strong absorptions from the two carbonyl groups (amide and aldehyde) and the N-H bending and stretching vibrations. The FT-Raman spectrum, conversely, would likely show strong signals for the aromatic C=C and C-H stretching vibrations, as well as the C=O stretches. The complementary nature of these two techniques provides a more complete vibrational profile of the molecule.

Band Assignment and Characteristic Vibrations

The spectra are characterized by distinct vibrations corresponding to the amide, formyl, and substituted phenyl groups. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the isopropyl group are expected in the 2975-2880 cm⁻¹ range.

Key characteristic vibrations for this compound include:

Amide A (N-H Stretch): This vibration typically appears as a strong band in the region of 3300-3200 cm⁻¹. Its precise position is sensitive to hydrogen bonding.

Amide I (C=O Stretch): This is one of the most intense and useful bands in the IR spectrum of amides, appearing in the 1680-1630 cm⁻¹ range. This band is primarily due to the C=O stretching vibration of the amide group.

Amide II: This band, found between 1570-1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Formyl Group (C=O and C-H Stretch): The formyl group exhibits a characteristic C=O stretching vibration around 1700 cm⁻¹, which may overlap with other carbonyl signals. Additionally, a distinctive C-H stretching vibration of the aldehyde group appears as a pair of weak bands in the 2850-2750 cm⁻¹ region.

Phenyl Ring Vibrations: The benzene ring shows characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent and depend on the substitution pattern.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch (Amide A) | 3300 - 3200 | Amide |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl Ring |

| C-H Stretch (Aliphatic) | 2975 - 2880 | Isopropyl Group |

| C-H Stretch (Aldehyde) | 2850 - 2750 | Formyl |

| C=O Stretch (Aldehyde) | ~1700 | Formyl |

| C=O Stretch (Amide I) | 1680 - 1630 | Amide |

| C=C Stretch | 1600 - 1450 | Phenyl Ring |

| N-H Bend (Amide II) | 1570 - 1515 | Amide |

Hydrogen Bonding Network Analysis

In the solid state, the propensity for hydrogen bonding in molecules containing amide groups plays a crucial role in determining their crystal structure. For this compound, the primary hydrogen bond donor is the amide N-H group, while the primary acceptors are the oxygen atoms of the amide carbonyl and the formyl carbonyl groups.

By analogy with similar structures like N-(4-Chlorophenylsulfonyl)-2-methylpropanamide, it is highly probable that the molecules of this compound form centrosymmetric dimers through intermolecular N-H···O=C (amide) hydrogen bonds. In this arrangement, two molecules are linked in a head-to-tail fashion, creating a stable R²₂(8) ring motif. The presence of the additional formyl group offers the possibility of more complex hydrogen bonding networks, potentially involving C-H···O interactions with the formyl oxygen atom, further stabilizing the crystal lattice.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of related compounds provides a strong basis for predicting its solid-state characteristics. For instance, the crystal structure of N-(4-Chlorophenylsulfonyl)-2-methylpropanamide was determined to be in the triclinic system with space group P-1.

| Parameter | N-(4-Chlorophenylsulfonyl)-2-methylpropanamide |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.207 (1) |

| b (Å) | 10.395 (3) |

| c (Å) | 10.497 (3) |

| α (°) | 70.150 (2) |

| β (°) | 79.160 (2) |

| γ (°) | 86.010 (2) |

| Volume (ų) | 625.7 (3) |

| Z | 2 |

Conformational Preferences in the Solid State

The conformation of the molecule in the solid state is dictated by a balance of intramolecular steric effects and intermolecular packing forces. A key conformational feature is the torsion angle between the plane of the phenyl ring and the plane of the amide group. In related structures, this dihedral angle can vary significantly. For example, in N-(4-Chlorophenylsulfonyl)-2-methylpropanamide, the dihedral angle between the benzene ring and the core SO₂—NH—CO—C segment is 89.3 (1)°. This indicates a nearly perpendicular arrangement. The molecule is also twisted at the sulfur atom. For this compound, a significant twist is also expected, influenced by the steric bulk of the isopropyl group, which would prevent a fully planar conformation.

Advanced Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity.

A typical RP-HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Isocratic elution with a constant mobile phase composition or gradient elution with a changing composition could be employed to achieve optimal separation from impurities or starting materials. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, likely around 254-280 nm due to the aromatic ring and carbonyl groups.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Injection Volume | 10-20 µL |

| Run Time | < 20 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which possesses moderate polarity and a relatively high boiling point, direct analysis by GC-MS can be challenging due to insufficient volatility. To overcome this limitation and facilitate its transport through the GC column, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form.

A common strategy for enhancing the volatility of compounds containing active hydrogen atoms, such as those in aldehyde groups (in their hydrate (B1144303) form) or amide groups, is silylation. This process involves the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. In the case of this compound, the primary site for derivatization is the formyl group, which can be converted into a trimethylsilyl acetal (B89532). This modification significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis.

Once derivatized, the sample is injected into the gas chromatograph. The volatile TMS-derivative of this compound is vaporized and carried by an inert gas through a heated capillary column. Separation from other components in the sample matrix is achieved based on the derivative's boiling point and its differential interactions with the column's stationary phase. The compound then elutes from the column at a specific retention time, which is a characteristic property under a given set of chromatographic conditions.

Upon exiting the GC column, the derivative enters the ion source of the mass spectrometer, where it is typically subjected to Electron Impact (EI) ionization. This high-energy process fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint." The fragmentation pattern provides valuable structural information.

For the TMS-derivative of this compound, the mass spectrum is predicted to exhibit several characteristic ions. The molecular ion (M+•), representing the intact derivatized molecule, would be observed. A prominent feature of TMS derivatives is the facile loss of a methyl group (•CH3), resulting in a strong peak at M-15. Another key fragmentation pathway for amides is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom. unl.ptnih.gov This would lead to the formation of a stable isobutyryl cation. Additionally, fragments corresponding to the silylated aromatic portion of the molecule and the characteristic trimethylsilyl cation are expected to be present. d-nb.info

The detailed research findings from a hypothetical GC-MS analysis of the silylated derivative are summarized in the interactive data table below.

Interactive Data Table: Hypothetical GC-MS Data for Trimethylsilyl-Derivative of this compound

| Retention Time (min) | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Identity | Structural Formula of Fragment |

| 12.5 | 265 | 15 | [M]+• (Molecular Ion) | C14H23NO2Si+• |

| 12.5 | 250 | 80 | [M-15]+ (Loss of •CH3) | [M-CH3]+ |

| 12.5 | 194 | 45 | [M-C4H7O]+ | [M-C(O)CH(CH3)2]+ |

| 12.5 | 73 | 100 | Trimethylsilyl cation | [(CH3)3Si]+ |

| 12.5 | 71 | 95 | Isobutyryl cation | [(CH3)2CHCO]+ |

This combination of chromatographic retention time and mass spectral fragmentation pattern allows for the unambiguous identification and structural elucidation of this compound in complex mixtures after appropriate derivatization.

Theoretical and Computational Investigations of N 4 Formylphenyl 2 Methylpropanamide

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Information regarding the conformational flexibility, dominant conformers, and the energy landscape from MD simulations of N-(4-formylphenyl)-2-methylpropanamide is not present in the available search results.

Applications in Organic Synthesis and Materials Science Non Clinical Focus

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The presence of both a formyl (aldehyde) and an amide moiety on a stable aromatic ring allows N-(4-formylphenyl)-2-methylpropanamide to participate in a wide array of chemical transformations, making it a key starting material for the synthesis of more complex molecular architectures.

The formyl and amide groups of this compound can be independently or concurrently modified to yield a variety of advanced organic intermediates. The aldehyde is susceptible to oxidation, reduction, and various nucleophilic addition reactions, while the amide bond can be hydrolyzed to reveal an amino group. These transformations provide access to a diverse range of substituted benzaldehydes, anilines, and benzoic acids, which are themselves important precursors in chemical synthesis.

The synthesis of this compound itself is typically achieved through a nucleophilic acylation reaction between 4-aminobenzaldehyde (B1209532) and 2-methylpropanoyl chloride. researchgate.net The reaction conditions can be controlled, often requiring low temperatures and an inert atmosphere to achieve high yields. researchgate.net

Below is a table summarizing potential transformations of this compound to generate advanced intermediates.

| Functional Group | Reaction Type | Reagent(s) | Resulting Intermediate |

| Formyl (-CHO) | Oxidation | KMnO₄, H₂CrO₄ | N-(4-carboxyphenyl)-2-methylpropanamide |

| Formyl (-CHO) | Reduction | NaBH₄, LiAlH₄ | N-(4-(hydroxymethyl)phenyl)-2-methylpropanamide |

| Formyl (-CHO) | Reductive Amination | Amine, NaBH₃CN | N-(4-(aminomethyl)phenyl)-2-methylpropanamide derivatives |

| Formyl (-CHO) | Wittig Reaction | Phosphonium ylide | N-(4-vinylphenyl)-2-methylpropanamide derivatives |

| Amide (-NHCO-) | Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻ | 4-Aminobenzaldehyde |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. allfordrugs.comnih.gov this compound, with its aldehyde functionality, is an ideal component for several important MCRs, particularly the Ugi and Passerini reactions. wikipedia.orgwikipedia.org

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov When this compound is used as the aldehyde component, it allows for the rapid assembly of complex, peptide-like molecules. organic-chemistry.org The reaction proceeds through the formation of an imine between the aldehyde and the amine, which is then attacked by the isocyanide and the carboxylic acid. wikipedia.org The final step is an irreversible Mumm rearrangement that drives the reaction to completion. wikipedia.orgwikipedia.org

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is another significant MCR that involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com This reaction is known for its high atom economy and often proceeds rapidly in aprotic solvents. organic-chemistry.org Utilizing this compound as the aldehyde component provides a direct route to α-acyloxy carboxamides, which are valuable structures in medicinal and combinatorial chemistry. wikipedia.orgnih.gov

The table below illustrates the role of this compound in these key MCRs.

| Reaction | Other Components | General Product Structure |

| Ugi Reaction | Amine (R¹-NH₂), Carboxylic Acid (R²-COOH), Isocyanide (R³-NC) | α-aminoacyl amide derivative |

| Passerini Reaction | Carboxylic Acid (R¹-COOH), Isocyanide (R²-NC) | α-acyloxy amide derivative |

Role in Catalysis and Ligand Design

The structural features of this compound make it a suitable precursor for the development of both organocatalysts and ligands for metal-catalyzed transformations.

Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. Bifunctional organocatalysts, which contain both a Lewis acidic and a Lewis basic site, are particularly effective in asymmetric synthesis. nih.gov The structure of this compound can be elaborated to create such catalysts. For instance, the formyl group can be converted into a chiral amine or alcohol, which can then be integrated into a larger scaffold containing a hydrogen-bond donor like a urea (B33335) or thiourea (B124793) group. These catalysts can control the stereochemical outcome of reactions by creating a specific chiral environment around the substrates. nih.govaustinpublishinggroup.com

Ligands are crucial components in transition metal catalysis, as they modulate the metal center's steric and electronic properties, thereby influencing catalytic activity and selectivity. mdpi.commdpi.com this compound is an excellent platform for synthesizing various types of ligands.

A common strategy involves the condensation of the formyl group with a primary amine to form a Schiff base, yielding N,N-bidentate ligands. nih.gov These ligands can coordinate with a variety of transition metals, including those from Group 4 (Ti, Zr, Hf), to form stable complexes. nih.govnih.govrsc.org Such complexes have shown significant potential in catalysis, particularly in olefin polymerization. nih.gov The substituents on the amide and the Schiff base nitrogen can be easily varied, allowing for the fine-tuning of the catalyst's performance.

The table below outlines the potential for ligand development from this compound.

| Ligand Type | Synthetic Modification | Potential Metal Partners | Catalytic Application |

| Schiff Base | Condensation of formyl group with chiral/achiral amines | Ti, Zr, Hf, Cu, Pd, Ni | Olefin Polymerization, Asymmetric Hydroamination |

| Amido-carboxylate | Oxidation of formyl group to carboxylic acid | Ti, Zr, Ru | Hydrofunctionalization |

| Pincer Ligands | Multi-step synthesis to add donor arms to the aromatic ring | Pd, Pt, Ru | Cross-coupling Reactions |

Integration into Functional Materials and Supramolecular Assemblies

The combination of an aromatic ring, a hydrogen-bonding amide group, and a reactive formyl group makes this compound a valuable building block for functional materials. researchgate.net The amide group can form robust intermolecular hydrogen bonds (N-H···O=C), which can direct the self-assembly of molecules into ordered supramolecular structures such as tapes, sheets, or helical stacks. nih.gov

Furthermore, the formyl group provides a reactive handle for covalently incorporating the molecule into larger polymeric structures. For example, it can undergo condensation polymerization with di-amines or other nucleophiles to create functional polymers. These materials may find applications in areas such as nonlinear optics, hole-transporting layers in electronic devices, or as components of dendrimers. researchgate.net The stepwise synthesis of complex molecular systems can be achieved through a combination of covalent bond formation and noncovalent self-assembly, a strategy for which this molecule is well-suited. nih.gov

Precursor for Covalent Organic Frameworks (COFs)

The defining feature of this compound that makes it a candidate for COF synthesis is its terminal formyl group. Covalent Organic Frameworks are a class of porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. The synthesis of many COFs relies on reversible condensation reactions, with the formation of imine bonds being one of the most common and robust methods.

In this context, the aldehyde functionality of this compound can react with multi-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) in a condensation reaction to form a crystalline, porous, imine-linked framework. While this specific molecule is not yet widely cited in landmark COF synthesis papers, its structure is analogous to other mono-aldehyde linkers used to control or functionalize COF structures. The 2-methylpropanamide group serves as a distinct side chain that would be oriented into the pores or between the layers of the resulting COF. This group could influence the framework's properties in several ways:

Porosity Modification : The bulk of the amide group could tune the pore size and surface area of the COF.

Interlayer Interactions : The amide's ability to form hydrogen bonds could enhance the stability and ordering of the 2D layers.

Post-Synthetic Modification : The amide group could potentially be a site for further chemical reactions after the COF has been formed.

The utility of formylphenyl-containing precursors is well-established in COF chemistry. For example, related building blocks like 1,3,6,8-tetrakis(4-formylphenyl)pyrene and 4-formylphenylboronic acid are commonly used to construct highly stable and porous frameworks. aobchem.commedchemexpress.com These COFs exhibit exceptional thermal and chemical stability, making them suitable for a variety of applications. aobchem.commedchemexpress.com

Below is a table summarizing the properties of representative COFs constructed using formylphenyl precursors, illustrating the potential of this class of compounds.

| COF Type | Linkage | Key Precursors | Brunauer-Emmett-Teller (BET) Surface Area | Stability Characteristics |

| Py-Azine COF | Azine | 1,3,6,8-tetrakis(4-formylphenyl)pyrene, Hydrazine (B178648) | 1210 m²/g | Thermally stable; excellent chemical stability in acid, base, water, and organic solvents. aobchem.com |

| sp²c-COF | Olefin | tetrakis(4-formylphenyl)pyrene, 1,4-phenylenediacetonitrile | 613 m²/g | Excellent thermal and chemical stability in acidic, basic, protic, and aprotic solutions. aobchem.com |

| NTU-COF-1 | Imine & Boroxine | 1,3,5-tris(4-aminophenyl)benzene, 4-formylphenylboronic acid | Not Specified | Good crystallinity and stability. medchemexpress.com |

Role in Polymer Chemistry and Self-Assembly Studies

Beyond the highly ordered structures of COFs, this compound is relevant to broader polymer chemistry. Its structure allows it to act as a functional monomer or a template in polymerization processes.